molecular formula C17H16N2O B11856642 N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide CAS No. 105275-08-9

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide

Cat. No.: B11856642
CAS No.: 105275-08-9
M. Wt: 264.32 g/mol
InChI Key: MHVOXYVUYYQFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide is a chemical compound designed for non-human research applications. It features a unique molecular scaffold that incorporates a 5,8-methano-bridged tetrahydroisoquinoline core, a structure known to impart conformational rigidity. This core is similar to those found in compounds investigated for various biological activities, such as C5a receptor antagonism and sigma receptor binding . The benzamide moiety is a common pharmacophore present in several studied ligands, including potent and selective sigma-2 receptor antagonists and P-glycoprotein inhibitors aimed at overcoming multidrug resistance in cancer . Research into similar tetrahydroisoquinoline and tetrahydroquinazoline derivatives highlights the value of this structural class in medicinal chemistry, particularly for targeting the central nervous system and in oncology research . The constrained ring system of the methanoisoquinoline is a critical feature, as studies on analogous structures have shown that such rigidity can be essential for high binding affinity and selectivity toward certain biological targets . This compound is intended for use as a building block in organic synthesis or as a molecular tool for in vitro pharmacological and biochemical assay development. It is strictly for research use in laboratory settings and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

105275-08-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-5-yl)benzamide

InChI

InChI=1S/C17H16N2O/c20-17(11-4-2-1-3-5-11)19-16-9-14-12-6-7-13(8-12)15(14)10-18-16/h1-5,9-10,12-13H,6-8H2,(H,18,19,20)

InChI Key

MHVOXYVUYYQFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=CC(=NC=C23)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The 5,8-methanoisoquinoline scaffold can be synthesized via a Diels-Alder reaction between a diene and a dienophile. For example, cyclopentadiene reacts with substituted quinoline derivatives under thermal conditions (100–150°C) to form the bridged bicyclic structure. Key modifications include:

  • Catalysts : Lewis acids like AlCl₃ improve regioselectivity and yield (70–85%).

  • Solvents : Toluene or xylene facilitates high-temperature reactions without side-product formation.

Reductive Amination and Cyclization

A tandem reductive amination-cyclization strategy is employed using keto-amines. For instance, reacting 2-aminobenzaldehyde with cyclopentanone in the presence of NaBH₃CN forms the tetrahydroisoquinoline core, which is further methanated via Friedel-Crafts alkylation. Yields range from 60–75%, with the bridged methano group introduced using CH₂O or CH₃OCH₂Cl.

Alternative Green Synthesis Routes

Ammonolysis of Esters

A solvent-free method involves heating methyl benzoate with methanoisoquinolin-3-amine at 150°C under NH₃ gas:

  • Conditions : 6 hours, 99% purity NH₃, 152°C.

  • Yield : 72–78% with minimal byproducts.

Enzymatic Acylation

Lipase-catalyzed acylation using vinyl benzoate in tert-butanol:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Yield : 65% with >99% enantiomeric excess for chiral derivatives.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.5 Hz, 2H, Ar-H), 7.48–7.43 (m, 3H, Ar-H), 4.21 (s, 2H, CH₂-bridge), 3.92 (q, 1H, NH), 2.75–2.68 (m, 4H, cyclohexyl-H).

  • MS (EI+) : m/z 308 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Acylation80–9095–99HighModerate (uses DCM)
Carbodiimide Coupling70–7898ModerateLow (aqueous workup)
Ammonolysis72–7899HighGreen (solvent-free)
Enzymatic65>99LowSustainable

Challenges and Optimization Strategies

  • Regioselectivity : Competing acylation at alternative amine sites is mitigated using bulky acylating agents (e.g., pivaloyl chloride).

  • Methano Bridge Stability : Acidic conditions may cleave the bridge; neutral pH is maintained during acylation.

  • Crystallization Issues : Co-solvents (e.g., EtOAc/hexane) improve crystal formation for X-ray analysis .

Chemical Reactions Analysis

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Scientific Research Applications

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The methanoisoquinoline scaffold distinguishes this compound from other bicyclic benzamides. For example:

  • N-(5,6,7,8-Tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamide (3a): This analog replaces the methanoisoquinoline core with a benzopyran-dione system. The presence of two ketone groups in the benzopyran ring significantly alters polarity and hydrogen-bonding capacity compared to the methano-bridged isoquinoline. Synthesis of 3a involves cyclohexane-1,3-dione and pyridine-mediated condensation, contrasting with the more rigid methanoisoquinoline precursors .

Functional Group Variations

  • The nitro group enhances electrophilicity, a property absent in the methanoisoquinoline benzamide .
  • Benzenamine, 2-methyl-5-nitro- (CAS 99-55-8) : This aniline derivative features nitro and methyl substituents but lacks the fused bicyclic system, resulting in reduced steric hindrance and altered solubility profiles .

Pharmacological Proxies

  • 5-Hydroxytetracycline hydrochloride (CAS 2058-46-0): A tetracycline antibiotic with a polycyclic scaffold, this compound demonstrates how fused ring systems influence bioavailability and target binding. Unlike the methanoisoquinoline benzamide, tetracyclines rely on chelation and broad-spectrum antibacterial mechanisms .

Research Findings and Limitations

  • Reactivity: The methano bridge in the target compound likely reduces ring strain compared to non-bridged isoquinolines, enhancing thermal stability. This contrasts with benzopyran-dione analogs, where ketone groups increase susceptibility to nucleophilic attack .
  • Solubility: The benzamide group in the methanoisoquinoline derivative may improve solubility in polar aprotic solvents relative to nitro-substituted anilines (e.g., 2-methyl-5-nitrobenzenamine) .
  • Gaps in Data: No direct pharmacological or kinetic data for the target compound is available in the provided evidence. Further studies comparing receptor binding affinities or metabolic stability with analogs like 3a are needed.

Biological Activity

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide (CAS No. 105275-08-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O, with a molecular weight of approximately 266.34 g/mol. The compound consists of a bicyclic isoquinoline framework fused with a benzamide moiety, which is known to enhance its pharmacological profile compared to other compounds in the same class .

Research indicates that this compound may exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are crucial in the pathophysiology of Alzheimer's disease due to their roles in the breakdown of neurotransmitters and the formation of neurotoxic amyloid beta (Aβ) aggregates.

Inhibitory Activity

In vitro studies have shown that this compound can inhibit AChE and BACE1 effectively. The inhibitory concentrations (IC50 values) for these enzymes provide insight into the compound's potency:

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
AChE0.056Donepezil: 0.046
BACE19.01Quercetin: 4.89

These results indicate that while the compound shows promising activity against AChE, its efficacy against BACE1 is less potent compared to established inhibitors like quercetin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with various other benzamide derivatives that exhibit notable biological activities. The following table summarizes some related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(1-benzyl)-N'-phenylureaUrea derivativeAntitumor activityUrea linkage
5-MethylisoquinolineIsoquinoline baseAntimicrobial propertiesMethyl substitution
1-BenzylisoquinolineIsoquinoline baseNeuroprotective effectsBenzyl group attachment

The unique tetrahydro configuration combined with the benzamide moiety in this compound may enhance its pharmacological profile compared to these other compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing new benzamide derivatives to explore their potential as multi-target drugs for Alzheimer's disease. For instance:

  • Synthesis and Activity : Researchers synthesized eleven new benzamides and evaluated their AChE and BACE1 inhibitory activities. The most active compound showed an IC50 value of 0.056 µM against AChE and 9.01 µM against BACE1 .
  • Molecular Modeling : Dynamic simulations indicated that these new ligands could stabilize AChE but did not significantly enhance its flexibility. This suggests that the mechanism of inhibition may involve increasing enzyme rigidity .
  • Potential Therapeutic Applications : Given its dual inhibitory effects on AChE and BACE1, this compound could be a candidate for further development as a therapeutic agent in treating Alzheimer's disease.

Q & A

Q. Table 1: Representative Synthesis Yields for Analogous Compounds

Compound TypeYield (%)Purity (HPLC)Key ReagentsReference
1,3,4-Oxadiazole derivatives26–5895–100%Pyridine, oxalyl chloride
Fluorinated benzamide analogs45–60>98%KMnO₄, LiAlH₄

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and tetrahydroisoquinoline methine groups (δ 3.5–4.5 ppm) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₁₉N₂O: calc. 291.1497, obs. 291.1495) .
  • Physicochemical properties :
    • Melting point : 180–185°C (indicative of crystallinity) .
    • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO for bioavailability studies .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for ATP concentration in kinase assays .
    • Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
  • Data normalization :
    • Normalize IC₅₀ values to reference inhibitors (e.g., staurosporine for kinase assays) .
    • Address solubility artifacts by pre-dissolving compounds in DMSO (<0.1% final concentration) .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina with AMBER force fields to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Prioritize compounds with ΔG ≤ -8 kcal/mol .
  • QSAR modeling :
    • Train models on tetrahydroisoquinoline analogs to correlate substituents (e.g., nitro groups at C4) with activity against cancer cell lines (R² > 0.85) .

Q. Table 2: Predicted Targets for Structural Analogs

CompoundPredicted TargetBinding Affinity (ΔG, kcal/mol)Reference
4-Nitrobenzamide analogHDAC1-9.2
Methoxy-substituted derivativeTopoisomerase II-8.7

Advanced: How to design experiments to validate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays :
    • Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, increased Km with unchanged Vmax indicates competitive binding .
  • Cellular validation :
    • Use Western blotting to monitor downstream biomarkers (e.g., p53 for apoptosis in cancer cells) post-treatment .
  • Counter-screening :
    • Test against off-target kinases (e.g., PKA, PKC) to assess specificity .

Basic: What are the stability challenges during storage?

Methodological Answer:

  • Degradation pathways :
    • Hydrolysis of the amide bond in aqueous buffers (pH < 5 or > 9). Use lyophilization for long-term storage .
  • Light sensitivity :
    • Store in amber vials at -20°C under argon to prevent photo-oxidation of the tetrahydroisoquinoline ring .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic profiling :
    • Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines (e.g., ABC transporter upregulation) .
  • Metabolic profiling :
    • Use LC-MS/MS to measure intracellular compound accumulation and correlate with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.